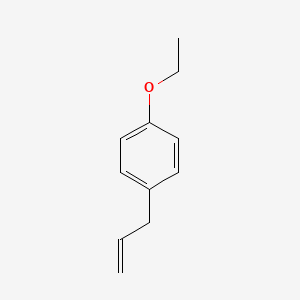

3-(4-Ethoxyphenyl)-1-propene

Description

3-(4-Ethoxyphenyl)-1-propene is an organic compound characterized by a propene backbone substituted with a 4-ethoxyphenyl group.

Properties

IUPAC Name |

1-ethoxy-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-5-10-6-8-11(9-7-10)12-4-2/h3,6-9H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUBIVNNIWIXNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641215 | |

| Record name | 1-Ethoxy-4-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3698-32-6 | |

| Record name | 1-Ethoxy-4-(2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3698-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxy-4-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-1-propene typically involves the following steps:

Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and propenyl magnesium bromide.

Grignard Reaction: The 4-ethoxybenzaldehyde undergoes a Grignard reaction with propenyl magnesium bromide to form the corresponding alcohol.

Dehydration: The resulting alcohol is then dehydrated using an acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding epoxide or aldehyde.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding 3-(4-Ethoxyphenyl)propane.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Epoxides or aldehydes.

Reduction: 3-(4-Ethoxyphenyl)propane.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

3-(4-Ethoxyphenyl)-1-propene serves as a versatile building block in organic chemistry. It can be utilized to synthesize more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, such as:

- Electrophilic Aromatic Substitution : The compound can undergo substitution reactions to introduce different functional groups onto the aromatic ring.

- Cross-Coupling Reactions : It can participate in reactions like Suzuki or Heck coupling to form biaryl compounds.

Research indicates that derivatives of this compound may exhibit significant biological activities:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress. This property is crucial for developing supplements aimed at preventing chronic diseases related to oxidative damage.

- Antimicrobial Activity : Studies have demonstrated its effectiveness against several pathogens. For example, it was found to significantly reduce bacterial counts in contaminated food samples at lower concentrations.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development:

- Anti-inflammatory Effects : In animal models, administration of this compound led to a marked decrease in inflammation markers, suggesting its potential use in treating inflammatory diseases.

- Pharmacological Intermediates : It can serve as a precursor for synthesizing drugs targeting specific receptors or enzymes involved in various diseases.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Useful in electrophilic substitutions and couplings |

| Biological Activity | Antioxidant properties | Effective in scavenging free radicals |

| Antimicrobial efficacy | Significant reduction of pathogens in food samples | |

| Medicinal Chemistry | Anti-inflammatory potential | Decreased inflammation markers in animal models |

| Precursor for drug synthesis | Targeting specific biological pathways |

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial properties of this compound, researchers tested its efficacy against common foodborne pathogens such as Salmonella and E. coli. The results indicated that at concentrations as low as 0.5% (v/v), the compound effectively reduced bacterial counts by over 90%, demonstrating its potential as a natural preservative in food products.

Case Study 2: Inflammation Model

A study involving animal models of inflammation assessed the therapeutic effects of this compound. The administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its application as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-1-propene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxy group and the phenyl ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Electronic and Steric Effects

| Compound | Substituent | Electronic Effect | Steric Hindrance |

|---|---|---|---|

| This compound | –OCH₂CH₃ | Moderate electron-donating | Higher (due to ethyl chain) |

| 3-(4-Methoxyphenyl)-1-propene | –OCH₃ | Stronger electron-donating | Lower |

| 3-(4-Fluorophenyl)-1-propene | –F | Electron-withdrawing | Minimal |

| 3-(1-Adamantyl)-1-propene | Adamantyl | Electron-neutral, bulky | Very high |

- Ethoxy vs. Methoxy : The ethoxy group’s longer alkyl chain reduces hydrogen-bonding capacity compared to methoxy, impacting crystal packing and solubility . Methoxy-substituted analogs (e.g., 3-(4-methoxyphenyl)-1-propene) exhibit stronger intermolecular interactions, leading to higher melting points .

- Ethoxy vs. Fluoro : Fluorine’s electronegativity enhances electrophilic reactivity, making fluoro-substituted derivatives (e.g., 3-(4-fluorophenyl)-1-propene) more reactive in cross-coupling reactions .

- Ethoxy vs. Adamantyl : Bulky adamantyl groups (e.g., in 3-(1-adamantyl)-1-propene) drastically increase steric hindrance, favoring rigid polymer backbones with high thermal stability .

Physicochemical Properties

| Property | This compound | 3-(4-Methoxyphenyl)-1-propene | 3-(4-Fluorophenyl)-1-propene |

|---|---|---|---|

| Boiling Point | Moderate (~250–300°C est.) | Higher (due to H-bonding) | Lower (volatile) |

| Solubility | Soluble in polar aprotic solvents | Similar, but better in alcohols | Poor in polar solvents |

| Reactivity | Moderate electrophilicity | Higher electrophilicity | High electrophilicity |

- Thermal Stability : Adamantyl-substituted propenes exhibit superior thermal stability (>300°C) due to rigid cage structures, whereas ethoxy/methoxy analogs decompose at lower temperatures .

Biological Activity

3-(4-Ethoxyphenyl)-1-propene, a compound characterized by its ethoxy group attached to a phenyl ring, has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and the implications of its chemical structure on its pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H14O, featuring an ethoxy group (-OCH2CH3) attached to a propene chain. The synthesis typically involves:

- Starting Materials : 4-ethoxybenzaldehyde and propenyl magnesium bromide.

- Grignard Reaction : The aldehyde undergoes a Grignard reaction to form an alcohol.

- Dehydration : The alcohol is dehydrated using an acid catalyst (e.g., sulfuric acid) to yield this compound.

This compound's unique ethoxy group enhances its lipophilicity, potentially improving membrane permeability and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In laboratory settings, it has shown the ability to inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This suggests that this compound could be beneficial in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through interactions with specific biological targets such as enzymes or receptors. The ethoxy group may enhance binding affinity to these targets, influencing various biochemical pathways involved in inflammation and microbial resistance .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(4-Methoxyphenyl)-1-propene | Ethoxy replaced by methoxy | Moderate antimicrobial |

| 3-(4-Chlorophenyl)-1-propene | Chlorine instead of ethoxy | Higher cytotoxicity |

| 3-(4-Hydroxyphenyl)-1-propene | Hydroxyl group instead | Strong antioxidant |

The presence of the ethoxy group in this compound contributes to its distinct biological profile compared to these analogs, particularly in terms of lipophilicity and membrane permeability .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- A study published in Pharmaceutical Research highlighted the compound's ability to inhibit bacterial growth effectively, demonstrating a significant zone of inhibition against Staphylococcus aureus and Escherichia coli.

- Another research article focused on the anti-inflammatory properties, where this compound was shown to reduce levels of TNF-alpha in macrophage cultures.

These findings underscore the potential for further development into therapeutic agents targeting infections and inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.